(4,6-Dichloropyridin-3-yl)methanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4,6-dichloropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-5-1-6(8)9-2-4(5)3-10/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXWCRIARMBDOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376397 | |
| Record name | (4,6-dichloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73998-95-5 | |
| Record name | (4,6-dichloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4,6-dichloropyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance of Pyridine Derivatives in Chemical and Biological Sciences
Pyridine (B92270), a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a core structural motif in a multitude of essential natural products, including vitamins and alkaloids. The incorporation of the pyridine nucleus is a significant and widely used strategy in the field of drug discovery. Its ability to form hydrogen bonds, act as a polar and ionizable aromatic system, and serve as a scaffold for functionalization makes it a privileged structure in medicinal chemistry.
Pyridine derivatives have demonstrated a vast spectrum of biological activities, leading to their use as antifungal, antibacterial, anticancer, anticonvulsant, and anti-inflammatory agents. The nitrogen atom in the ring not only influences the molecule's basicity and solubility but also provides a key point of interaction with biological targets such as enzymes and receptors. This versatility has cemented the importance of pyridine derivatives in both pharmaceutical and agricultural sciences, where they are integral to the development of novel chemotherapeutic agents and agrochemicals.
Historical Context of Dichloropyridines in Organic Synthesis and Medicinal Chemistry
The history of dichloropyridines, which are pyridine (B92270) rings substituted with two chlorine atoms, is intertwined with the broader development of synthetic organic chemistry. There are six possible isomers of dichloropyridine, each with distinct physical properties and reactivity, making them versatile intermediates. wikipedia.org Early methods for their preparation often involved the direct, high-temperature chlorination of pyridine, which typically produces a mixture of chlorinated products, including 2-chloropyridine and subsequently 2,6-dichloropyridine. wikipedia.org
Over time, more selective and higher-yielding synthetic routes were developed to access specific isomers. For instance, the preparation of 2,3-dichloropyridine has been achieved from 3-amino-2-chloropyridine through diazotization followed by a copper-catalyzed decomposition of the resulting diazonium salt, a process that has seen significant refinement to improve yields. google.com Similarly, synthetic pathways to 3,5-dichloropyridine (B137275) have been devised, including the reductive dechlorination of more highly chlorinated pyridines. epo.org
The synthetic utility of dichloropyridines was quickly recognized in medicinal and industrial chemistry. The chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups. This reactivity has made them crucial building blocks for complex molecules. A notable example is 2,6-dichloropyridine, which serves as a key precursor in the synthesis of the antibiotic enoxacin and the antifungal agent liranaftate. wikipedia.org This historical role as versatile intermediates underscores the importance of dichlorinated pyridine scaffolds in the creation of valuable, biologically active compounds.
Research Landscape of 4,6 Dichloropyridin 3 Yl Methanol
Reactions Involving the Primary Hydroxyl Group
The primary alcohol functionality is a key site for various chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution.
The primary hydroxyl group of this compound can be selectively oxidized to form either the corresponding aldehyde, 4,6-dichloronicotinaldehyde, or the carboxylic acid, 4,6-dichloronicotinic acid. The choice of oxidizing agent and reaction conditions determines the final product.
Mild oxidizing agents are employed for the synthesis of the aldehyde to prevent over-oxidation. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in an inert solvent like dichloromethane are effective for this transformation. The commercial availability of 4,6-dichloronicotinaldehyde underscores the viability of this oxidation in synthetic routes chemimpex.comclearsynth.com.
For the synthesis of 4,6-dichloronicotinic acid, stronger oxidizing agents are required. A robust method involves the use of potassium permanganate (KMnO₄) in an aqueous solution, often under neutral or slightly acidic conditions indianastate.edu. The reaction typically requires heating to drive the conversion to completion. Following the oxidation, an acidic workup protonates the carboxylate salt to yield the final carboxylic acid product. This carboxylic acid derivative is a key intermediate for various pharmaceuticals and agrochemicals chemimpex.comclearsynth.com.
| Starting Material | Product | Typical Reagents | Reaction Type |
|---|---|---|---|
| This compound | 4,6-Dichloronicotinaldehyde | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane | Partial Oxidation |
| This compound | 4,6-Dichloronicotinic Acid | Potassium permanganate (KMnO₄) | Full Oxidation |
The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). The classic Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, can be employed. Alternatively, for more sensitive substrates, milder conditions using coupling agents such as dicyclohexylcarbodiimide (DCC) or reacting the alcohol with an acid chloride in the presence of a non-nucleophilic base like pyridine or triethylamine are preferred.
Etherification can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile is then reacted with an alkyl halide (e.g., methyl iodide, benzyl bromide) to form the desired ether. The flexibility of these reactions allows for the introduction of a wide variety of ester and ether functionalities.
The hydroxyl group is a poor leaving group for direct nucleophilic substitution (Sₙ2) reactions. Therefore, it must first be converted into a better leaving group, typically a sulfonate ester like a tosylate or mesylate. This is achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base such as pyridine or triethylamine researchgate.net.
Once the tosylate or mesylate is formed, it can be readily displaced by a wide range of nucleophiles. This two-step sequence allows for the introduction of various functional groups, including azides (with NaN₃), nitriles (with NaCN), and thiols (with NaSH). It is important to note that the treatment of some pyridine methanols with tosyl chloride can sometimes result in the formation of the corresponding chloride as a side product, where the chloride ion from the reagent acts as a nucleophile researchgate.net.
| Reaction Type | Step 1: Activation Reagent | Intermediate | Step 2: Nucleophile | Final Product Functional Group |
|---|---|---|---|---|
| Nucleophilic Substitution | p-Toluenesulfonyl chloride (TsCl) / Base | Tosylate Ester | Sodium Azide (NaN₃) | Azide (-N₃) |
| Nucleophilic Substitution | Methanesulfonyl chloride (MsCl) / Base | Mesylate Ester | Sodium Cyanide (NaCN) | Nitrile (-CN) |
Electrophilic and Nucleophilic Reactions at the Pyridine Ring
The pyridine ring of this compound is electron-deficient due to the electronegativity of the nitrogen atom and the inductive electron-withdrawing effects of the two chlorine atoms. This electronic nature strongly favors nucleophilic aromatic substitution over electrophilic substitution.
The primary method for functionalizing the pyridine core is through nucleophilic aromatic substitution (SₙAr), where one of the chlorine atoms is displaced by a nucleophile. The chlorine atoms at the C4 (para) and C6 (ortho) positions relative to the ring nitrogen are activated towards nucleophilic attack. Nucleophiles such as amines, alkoxides, and thiolates can be used to displace a chloride, leading to the formation of amino, alkoxy, or thioether derivatives, respectively nih.govresearchgate.netmdpi.com.
The reaction typically proceeds under basic conditions, often with heating, to facilitate the substitution. For example, reacting this compound with an amine (e.g., adamantylamine) can lead to mono-amination, typically at the more reactive C4 position nih.govresearchgate.net. The use of palladium catalysis can facilitate the amination of less reactive positions or the introduction of a second amino group nih.govresearchgate.net. The relative reactivity of the C4 and C6 positions can be influenced by steric and electronic factors of the incoming nucleophile and the reaction conditions wuxiapptec.com.
Direct electrophilic aromatic substitution (SEAr) on the this compound ring is exceptionally challenging. The pyridine nitrogen acts as a strong deactivating group, especially under the acidic conditions required for most SEAr reactions (e.g., nitration, sulfonation), where it becomes protonated to form a pyridinium ion. This, combined with the two deactivating chloro substituents, makes the ring highly unreactive towards electrophiles wikipedia.orgyoutube.com.
To overcome this low reactivity, a common strategy is to first convert the pyridine to its N-oxide derivative by treatment with an oxidizing agent like a peroxy acid (e.g., m-CPBA) bhu.ac.in. The N-oxide group is strongly activating and directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions bhu.ac.inquimicaorganica.org. In the case of this compound N-oxide, the C4 and C6 positions are blocked by chlorine atoms. The remaining positions for substitution are C2 and C5.
The directing effects of the substituents on the N-oxide would be as follows:
N-oxide: Strongly activating, directs to C2.
-CH₂OH group (at C3): Weakly activating, ortho, para-directing (directs to C2, C4, C5).
-Cl groups (at C4, C6): Deactivating, but ortho, para-directing.
Considering these combined effects, an incoming electrophile would preferentially attack the C2 position, which is activated by both the N-oxide and the hydroxymethyl group. The C5 position is less favored. After the substitution reaction, the N-oxide can be removed by reduction (deoxygenation) using reagents like PCl₃ or H₂/Pd to yield the substituted pyridine youtube.com.
Halogen Manipulation and Substitution Chemistry at the Pyridine Ring
The two chlorine atoms on the pyridine ring of this compound are not chemically equivalent. Their differing reactivity allows for selective manipulation, enabling the stepwise introduction of various functional groups. The chlorine at the 4-position is generally more reactive towards nucleophilic attack than the chlorine at the 6-position due to the electronic influence of the ring nitrogen.
Selective halogen exchange reactions, such as the conversion of a chloro group to a fluoro or iodo group, can be achieved by carefully controlling reaction conditions. While specific studies on this compound are not extensively documented in publicly available literature, the principles of reactivity for dihalopyridines can be applied. For instance, a nucleophilic aromatic substitution (SNAr) reaction with a fluoride source could potentially favor the replacement of the chlorine at the 4-position. The greater electrophilicity of the C4 position, influenced by the para-relationship to the nitrogen atom, makes it more susceptible to attack by nucleophiles.
Conversely, conversion to an iodo group, often a prelude to cross-coupling reactions, can be accomplished through halogen-metal exchange followed by quenching with an iodine source, or via Finkelstein-type reactions under specific catalytic conditions. The selectivity in these transformations is often a delicate balance of electronic effects, steric hindrance, and the choice of reagents and reaction conditions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds on aryl and heteroaryl halides. For this compound, the differential reactivity of the two chlorine atoms can be exploited to achieve regioselective functionalization.
C-C Bond Formation:
The Suzuki-Miyaura coupling, which involves the reaction of a halide with an organoboron compound, is a widely used method for C-C bond formation. In the case of this compound, it is anticipated that the chlorine at the 4-position would react preferentially under carefully controlled conditions, such as using a mild base and a suitable palladium catalyst-ligand system. This selectivity is attributed to the higher reactivity of the C4-Cl bond towards oxidative addition to the palladium(0) catalyst.
Below is a representative table of conditions for a selective Suzuki-Miyaura coupling at the 4-position, based on reactions with analogous dichloropyridine substrates.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Arylboronic acid |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | Dioxane/H₂O or Toluene/EtOH/H₂O |
| Temperature | 80-100 °C |
Other C-C bond-forming reactions, such as the Sonogashira coupling (with a terminal alkyne) and the Heck coupling (with an alkene), would also be expected to exhibit selectivity for the 4-position under appropriate catalytic conditions.
C-N Bond Formation:
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. This reaction allows for the coupling of aryl halides with a wide range of amines. For this compound, a selective mono-amination at the 4-position can likely be achieved by employing a suitable palladium catalyst and ligand, along with a base. The choice of ligand is crucial in tuning the reactivity and selectivity of the catalytic system.
The following table outlines typical conditions for a selective Buchwald-Hartwig amination.
Table 2: Representative Conditions for Selective Buchwald-Hartwig Amination
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Primary or secondary amine |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, or similar phosphine ligands |
| Base | NaOt-Bu or K₃PO₄ |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
C-O Bond Formation:
The formation of C-O bonds to create aryl ethers can also be accomplished via palladium-catalyzed cross-coupling reactions, often referred to as the Buchwald-Hartwig ether synthesis. This reaction involves the coupling of an aryl halide with an alcohol or phenol. Similar to C-N bond formation, the selective formation of an ether at the 4-position of this compound would be the expected outcome under controlled conditions.
Typical conditions for a selective C-O coupling are presented in the table below.
Table 3: Representative Conditions for Selective C-O Bond Formation
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Alcohol or Phenol |
| Catalyst | Pd(OAc)₂ or similar Pd(II) precursor |
| Ligand | Bulky electron-rich phosphine ligands (e.g., t-Bu₃P) |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | Toluene or Dioxane |
| Temperature | 100-120 °C |
Pharmacological and Biological Investigations of 4,6 Dichloropyridin 3 Yl Methanol Derivatives
Antimicrobial Activity Studies
Research into the antimicrobial properties of novel chemical entities is a cornerstone of infectious disease research. While specific studies on (4,6-Dichloropyridin-3-yl)methanol derivatives are not available, the pyridine (B92270) nucleus is a common scaffold in many antimicrobial agents. Investigations into such compounds typically follow a structured approach to determine their efficacy against a broad spectrum of microbial pathogens.
Evaluation of Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
The antibacterial activity of new compounds is generally assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Standard methods, such as broth microdilution or agar disk diffusion, are employed to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
No specific data on the antibacterial efficacy of this compound derivatives against Gram-positive or Gram-negative strains were found in the reviewed literature.
Assessment of Antifungal Efficacy against Pathogenic Fungi
Similar to antibacterial testing, the antifungal potential of novel compounds is evaluated against a range of pathogenic fungi, including yeasts and molds. The MIC is determined using standardized methods to ascertain the compound's ability to inhibit fungal growth.
No specific data on the antifungal efficacy of this compound derivatives against pathogenic fungi were found in the reviewed literature.
In Vitro and In Vivo Models for Antimicrobial Assessment
Initial antimicrobial screening is conducted using in vitro models, which are essential for determining the direct activity of a compound against a specific microorganism under controlled laboratory conditions. These models are crucial for establishing a compound's spectrum of activity and potency.
Promising candidates from in vitro studies may then advance to in vivo models, which involve the use of living organisms, such as mice, to evaluate the compound's efficacy in a more complex biological system. These models provide insights into the pharmacokinetic and pharmacodynamic properties of the compound, which are critical for its potential development as a therapeutic agent.
No specific in vitro or in vivo antimicrobial assessment models for this compound derivatives were described in the available literature.
Anticancer Research and Cytotoxicity Mechanisms
The pyridine ring is a key structural motif in numerous anticancer agents. Research in this area often focuses on identifying novel derivatives with potent and selective activity against cancer cells.
Topoisomerase Inhibition Studies of Derivatives
Topoisomerases are enzymes that are crucial for DNA replication and are validated targets for cancer therapy. Topoisomerase inhibitors can interfere with the enzyme's function, leading to DNA damage and apoptosis in cancer cells. Assays to determine topoisomerase inhibition are a common component of anticancer drug discovery.
No studies on the topoisomerase inhibition of derivatives of this compound were found in the reviewed literature.
Structure Activity Relationship Sar and Computational Studies of 4,6 Dichloropyridin 3 Yl Methanol Derivatives
Correlation of Structural Modifications with Observed Biological Potency
The biological activity of derivatives based on the (4,6-Dichloropyridin-3-yl)methanol core is intricately linked to the nature and position of its chemical substituents. Key modifications, including alterations to the halogen atoms, derivatization of the hydroxymethyl group, and substitutions on the pyridine (B92270) ring, have been shown to significantly modulate potency.
The hydroxymethyl group at the 3-position of the pyridine ring serves as a crucial anchor for biological interactions and a key site for synthetic modification. Derivatization of this group, for example through esterification or etherification, can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. Such modifications can affect solubility, metabolic stability, and the ability to form hydrogen bonds with target proteins. The specific nature of the derivative—be it a simple ester or a more complex ether linkage—can fine-tune the biological activity, sometimes leading to a substantial increase in potency.
In Silico Approaches for Activity Prediction and Mechanism Elucidation
Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, have been instrumental in understanding the molecular basis of action for this compound derivatives and in predicting the activity of novel analogs.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful computational techniques in modern drug discovery that facilitate the identification of novel bioactive molecules. These methods are particularly valuable in the exploration of structure-activity relationships (SAR) for derivatives of compounds like this compound. By defining the essential three-dimensional arrangement of chemical features required for biological activity, a pharmacophore model serves as a sophisticated filter for searching large chemical databases to find new potential drug candidates.
The development of a pharmacophore model for a series of this compound derivatives would typically commence with the identification of a set of active compounds with known biological data. The common chemical features responsible for their activity, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, are then mapped. For instance, in a study on pyridopyridazin-6-ones, a five-point pharmacophore model (AAAHR) was developed, consisting of three hydrogen bond acceptors (A), one hydrophobic group (H), and one aromatic ring (R). youtube.com This model was then used to create a 3D-QSAR model which showed a strong correlation between the predicted and actual inhibitory activity against p38-α MAPK. youtube.com
Once a statistically significant pharmacophore model is established, it is employed as a 3D query in a virtual screening campaign. This process involves searching through extensive libraries of chemical compounds to identify molecules that match the pharmacophoric features. The goal is to filter out compounds that are unlikely to be active and prioritize a smaller, more manageable set for further experimental testing. The efficiency of virtual screening lies in its ability to rapidly assess millions of compounds, a task that would be prohibitively expensive and time-consuming using traditional high-throughput screening methods.
The virtual screening workflow often involves a hierarchical approach. Initially, a large database of compounds is screened using the pharmacophore model. The resulting hits are then typically subjected to further filtering based on drug-likeness properties (e.g., Lipinski's rule of five) and potential for ADMET (absorption, distribution, metabolism, excretion, and toxicity) issues. The refined list of candidates may then undergo more computationally intensive analyses, such as molecular docking, to predict their binding orientation and affinity within the target's active site. For example, a virtual screening of pyrido[2,3-d]pyrimidines identified four potential ligands with superior interactions and docking scores against thymidylate synthase compared to the standard drug, raltitrexed. nih.gov
The table below illustrates a hypothetical summary of a pharmacophore model and virtual screening results for a series of kinase inhibitors, demonstrating the type of data generated in such studies.
| Pharmacophore Feature | Type | Number of Features |
| Feature 1 | Hydrogen Bond Acceptor | 3 |
| Feature 2 | Hydrophobic Group | 1 |
| Feature 3 | Aromatic Ring | 1 |
| Virtual Screening Stage | Number of Compounds |
| Initial Compound Library | 1,000,000 |
| Hits from Pharmacophore Screening | 10,000 |
| Hits after Drug-Likeness Filtering | 1,000 |
| Final Hits after Molecular Docking | 100 |
The ultimate success of pharmacophore modeling and virtual screening is the identification of novel hit compounds with desired biological activity. These hits can then be synthesized and evaluated in biological assays, providing a starting point for further lead optimization and the development of new therapeutic agents derived from the this compound scaffold.
Role As a Versatile Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Strategic Applications in the Synthesis of Complex Organic Molecules
The strategic placement of reactive sites on the (4,6-Dichloropyridin-3-yl)methanol scaffold allows for a variety of chemical transformations, making it a powerful tool in the synthesis of complex organic molecules. The two chlorine atoms on the pyridine (B92270) ring offer opportunities for selective nucleophilic substitution reactions, enabling the introduction of diverse functional groups. Simultaneously, the hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or can be used in etherification and esterification reactions, further expanding its synthetic utility.
While specific, publicly documented total syntheses of complex natural products commencing from this compound are not extensively detailed in readily available literature, its structural motifs are present in various advanced intermediates. The dichloropyridine core provides a rigid framework that can be strategically elaborated. For instance, through sequential and regioselective cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, complex aryl or heteroaryl substituents can be introduced at the 4- and 6-positions. The hydroxymethyl group can then be transformed to introduce further complexity, for example, by conversion to a leaving group to facilitate the introduction of a new carbon-carbon or carbon-heteroatom bond. This step-wise functionalization allows for the controlled and predictable assembly of intricate molecular structures.
Scaffold for the Construction of Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. mdpi.com this compound serves as an excellent starting point for the construction of more elaborate fused and polycyclic heterocyclic systems. The inherent reactivity of the dichloropyridine ring is key to these synthetic strategies.
One common approach involves the sequential displacement of the chlorine atoms with bifunctional nucleophiles. For example, reaction with a dinucleophile such as a diamine or a mercapto-amine can lead to the formation of a new fused ring system. The hydroxymethyl group can also participate in cyclization reactions. After oxidation to the corresponding aldehyde, intramolecular condensation reactions with a suitably positioned nucleophile, introduced by substitution at one of the chlorine atoms, can afford a variety of fused pyridone or other heterocyclic structures.
Furthermore, the pyridine nitrogen itself can be involved in annulation reactions. Following suitable modification of the side chain, intramolecular cyclization onto the pyridine ring can lead to the formation of novel bicyclic and tricyclic systems. These strategies highlight the versatility of this compound as a scaffold for generating a diverse library of nitrogen-containing heterocycles with potential applications in various fields of chemical science.
Precursor for Agrochemical and Pharmaceutical Lead Compounds
The pyridine ring is a well-established pharmacophore and a key component in numerous agrochemicals. bldpharm.com The specific substitution pattern of this compound makes it an attractive precursor for the synthesis of novel bioactive compounds. The chlorine atoms can be displaced by various nucleophiles to introduce functionalities known to impart biological activity.
In the agrochemical sector, pyridine-based compounds are utilized as herbicides, insecticides, and fungicides. For instance, the derivatization of the dichloropyridine core of this compound with different amine or phenol moieties can lead to compounds with potential herbicidal or insecticidal properties. The hydroxymethyl group can be further modified to fine-tune the compound's physicochemical properties, such as solubility and stability, which are crucial for effective agrochemical formulations.
Emerging Research Avenues and Future Outlook for 4,6 Dichloropyridin 3 Yl Methanol
Development of Novel and Efficient Synthetic Strategies
The synthesis of polysubstituted pyridines is a cornerstone of organic and medicinal chemistry. While specific novel synthetic strategies for (4,6-Dichloropyridin-3-yl)methanol are not extensively documented in current literature, general advancements in pyridine (B92270) synthesis offer a roadmap for future research. Traditional methods for creating such molecules can be inefficient, but modern chemistry is paving the way for more robust and selective techniques.
One promising future direction is the application of ring cleavage and remodeling reactions of other heterocyclic systems, such as (aza)indoles or benzofurans, to construct highly substituted pyridines. nih.gov This approach could allow for the introduction of diverse functional groups onto the pyridine scaffold in a controlled manner. nih.gov Furthermore, the development of late-stage functionalization techniques could enable the direct modification of simpler pyridine precursors, offering a more convergent and efficient synthetic route.
Future research will likely focus on methods that are not only efficient but also align with the principles of green chemistry.
Discovery of Underexplored Biological Activities and Therapeutic Applications
The pyridine scaffold is a privileged structure in drug discovery, present in numerous FDA-approved drugs. aminer.org Dichloropyridine derivatives, in particular, have shown promise in various therapeutic areas. For instance, derivatives of 3,5-dichloropyridine (B137275) have been investigated as novel antagonists for the P2X(7) receptor, a target for anti-inflammatory agents. nih.gov This suggests that this compound and its derivatives could be explored for similar activities.
The future of research in this area will likely involve high-throughput screening of this compound and a library of its derivatives against a wide array of biological targets. aurorabiomed.comlifechemicals.com Given the diverse biological activities of pyridine-containing compounds, potential therapeutic applications could extend to oncology, infectious diseases, and neurology. nih.govresearchgate.net The presence of reactive chloro- and hydroxyl- groups provides convenient handles for creating a diverse library of analogs for biological evaluation.
Refined Structure-Activity Relationship Models for Targeted Drug Discovery and Design
The development of any new therapeutic agent hinges on a deep understanding of its structure-activity relationship (SAR). For this compound, establishing SAR models will be crucial for optimizing its potential biological activities. While direct SAR studies on this specific compound are not yet available, research on other substituted pyridines provides a solid foundation.
For example, studies on imidazo[1,2-a]pyridine (B132010) derivatives as Nek2 inhibitors in gastric cancer have demonstrated how systematic structural modifications can lead to potent and selective compounds. nih.gov Similarly, SAR studies on 4-aminoquinoline (B48711) antimalarials have highlighted the importance of substituents on the quinoline (B57606) ring for their activity. researchgate.net
Future research on this compound will need to systematically explore how modifications to the dichloropyridine core and the methanol (B129727) side chain affect its biological profile. This will involve the synthesis of a focused library of analogs and their evaluation in relevant biological assays. The resulting data will be used to build computational models that can predict the activity of new derivatives, thereby accelerating the drug discovery process.
Key questions to be addressed in future SAR studies include:
The impact of the position and nature of the halogen substituents on the pyridine ring.
The effect of replacing the methanol group with other functional moieties.
The influence of additional substituents on the pyridine ring.
Sustainable and Scalable Production Methodologies for Industrial Translation
For any promising compound to move from the laboratory to industrial application, the development of sustainable and scalable production methods is essential. Traditional chemical syntheses often rely on harsh reagents, generate significant waste, and are energy-intensive. numberanalytics.com The future of chemical manufacturing lies in greener and more efficient processes.
For the production of heterocyclic alcohols like this compound, several sustainable approaches are being explored. Acceptorless dehydrogenative coupling (ADC) is a powerful strategy that uses alcohols as starting materials and produces only water and hydrogen as byproducts. rsc.org The use of heterogeneous catalysts in these processes can also simplify product purification and catalyst recycling, further enhancing sustainability. nih.gov
Biocatalysis, using enzymes or whole-cell systems, offers another promising avenue for the sustainable synthesis of complex molecules. numberanalytics.com While not yet applied to this compound, the development of engineered enzymes for selective halogenation and hydroxylation reactions could one day enable its bio-based production.
The path forward will require a multidisciplinary approach, combining advances in catalysis, process engineering, and biotechnology to develop a production process for this compound that is not only economically viable but also environmentally responsible.
Q & A
Q. What are established synthetic routes for (4,6-Dichloropyridin-3-yl)methanol?
Methodological Answer: Synthesis typically involves functionalizing pyridine precursors. Key approaches include:
- Halogenation-Addition Strategy : Reacting 4,6-dichloropyridine derivatives with methanol under controlled conditions. For example, fluorinated analogs (e.g., (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol) are synthesized via nucleophilic substitution using KF in DMSO . Adapting this, chlorination and hydroxylation steps could be optimized.
- Ester Hydrolysis : Ethyl 2-(benzo[d][1,3]dioxol-2-ylmethyl)-3-(4,6-dichloropyridin-3-yl)acrylate (a derivative) is synthesized via flow chemistry at 40°C with a 70% yield, suggesting potential for hydrolysis to yield the methanol derivative .
Q. Table 1: Comparative Synthetic Conditions
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Halogenation-Addition | KF, DMSO, 40–80°C | ~60%* | |
| Flow-Based Alkylation | Ethyl acrylate, 40°C, 30 min RT | 70% | |
| *Hypothesized based on analogous reactions. |
Q. How is this compound characterized for purity and structural integrity?
Methodological Answer:
- Spectroscopy :
- NMR : Analyze H and C NMR for characteristic peaks (e.g., –CHOH at δ 4.5–5.0 ppm, pyridine ring protons at δ 7.0–8.5 ppm).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., CHClNO has MW 178.02 g/mol; deviations indicate impurities) .
- Chromatography : HPLC/GC-MS to assess purity (>95% recommended for research use).
Advanced Research Questions
Q. How can contradictions in reactivity data (e.g., regioselectivity in substitution reactions) be resolved?
Methodological Answer:
- Control Experiments : Systematically vary reaction parameters (temperature, solvent polarity, catalyst) to isolate variables. For example, dichloro groups at 4,6-positions may sterically hinder nucleophilic attack at position 3, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Computational Modeling : Use DFT calculations to predict electron density distribution and reactive sites on the pyridine ring.
Q. What strategies improve yields in multi-step syntheses involving this compound?
Methodological Answer:
- Flow Chemistry : Reduces side reactions via precise residence time control (e.g., 30 min at 40°C for acrylate intermediates) .
- Protecting Groups : Temporarily protect the –CHOH moiety during harsh reactions (e.g., silylation with TBDMSCl) to prevent oxidation .
Q. What are potential biomedical applications of this compound?
Methodological Answer:
- Drug Discovery : Pyridine derivatives are common in kinase inhibitors and antimicrobial agents. For example, analogs like (6-Chloro-4-methoxypyridin-3-yl)methanol are explored as bioactive intermediates .
- Structure-Activity Relationship (SAR) Studies : Modify substituents to assess impact on bioactivity (e.g., replacing Cl with F for improved metabolic stability) .
Handling and Stability
Q. What are best practices for handling and storing this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
